Cas no 2639461-04-2 (1-(3-Aminopropyl)cyclopropan-1-amine)

1-(3-Aminopropyl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-aminopropyl)cyclopropan-1-amine
- SCHEMBL8416075
- 2639461-04-2
- EN300-27783676
- 1-(3-Aminopropyl)cyclopropan-1-amine
-
- MDL: MFCD33507517
- Inchi: 1S/C6H14N2/c7-5-1-2-6(8)3-4-6/h1-5,7-8H2
- InChI Key: HXBXYLBIAGCKOQ-UHFFFAOYSA-N
- SMILES: NC1(CCCN)CC1
Computed Properties
- Exact Mass: 114.115698455g/mol
- Monoisotopic Mass: 114.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 76.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 52Ų
1-(3-Aminopropyl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27783676-0.05g |
1-(3-aminopropyl)cyclopropan-1-amine |
2639461-04-2 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
Enamine | EN300-27783676-10.0g |
1-(3-aminopropyl)cyclopropan-1-amine |
2639461-04-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
Enamine | EN300-27783676-1.0g |
1-(3-aminopropyl)cyclopropan-1-amine |
2639461-04-2 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-27783676-5g |
1-(3-aminopropyl)cyclopropan-1-amine |
2639461-04-2 | 5g |
$2650.0 | 2023-09-09 | ||
Enamine | EN300-27783676-0.1g |
1-(3-aminopropyl)cyclopropan-1-amine |
2639461-04-2 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
Enamine | EN300-27783676-0.5g |
1-(3-aminopropyl)cyclopropan-1-amine |
2639461-04-2 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
Enamine | EN300-27783676-5.0g |
1-(3-aminopropyl)cyclopropan-1-amine |
2639461-04-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
Enamine | EN300-27783676-2.5g |
1-(3-aminopropyl)cyclopropan-1-amine |
2639461-04-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
Enamine | EN300-27783676-1g |
1-(3-aminopropyl)cyclopropan-1-amine |
2639461-04-2 | 1g |
$914.0 | 2023-09-09 | ||
Enamine | EN300-27783676-10g |
1-(3-aminopropyl)cyclopropan-1-amine |
2639461-04-2 | 10g |
$3929.0 | 2023-09-09 |
1-(3-Aminopropyl)cyclopropan-1-amine Related Literature
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
Additional information on 1-(3-Aminopropyl)cyclopropan-1-amine
1-(3-Aminopropyl)cyclopropan-1-amine: A Comprehensive Overview
1-(3-Aminopropyl)cyclopropan-1-amine (CAS No. 2639461-04-2) is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound features a cyclopropane ring attached to a propylamine chain, which imparts it with distinct chemical and biological properties. In this article, we will delve into the structure, synthesis, and potential applications of 1-(3-Aminopropyl)cyclopropan-1-amine, drawing on the latest research findings to provide a comprehensive overview.
Structure and Properties
The molecular structure of 1-(3-Aminopropyl)cyclopropan-1-amine is characterized by a cyclopropane ring bonded to an aminopropyl group. The cyclopropane ring, with its three-membered structure, introduces significant ring strain, which can influence the compound's reactivity and stability. The presence of the primary amine group on the propyl chain adds further complexity and functionality. This combination of structural features makes 1-(3-Aminopropyl)cyclopropan-1-amine an interesting candidate for various chemical transformations and biological studies.
The physical properties of 1-(3-Aminopropyl)cyclopropan-1-amine include its solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point and boiling point are also important parameters that can affect its handling and storage conditions. Recent studies have shown that the compound exhibits good stability under standard laboratory conditions, making it suitable for long-term storage and use in various experimental setups.
Synthesis and Preparation
The synthesis of 1-(3-Aminopropyl)cyclopropan-1-amine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 1-bromopropane with cyclopropylamine in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product. Another approach involves the use of transition metal-catalyzed coupling reactions, such as palladium-catalyzed amination, which can provide higher yields and better selectivity.
A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis of 1-(3-Aminopropyl)cyclopropan-1-amine using a combination of copper(I) iodide and N,N'-dimethylethylenediamine as catalysts. This method not only simplifies the synthetic process but also reduces the number of purification steps required, making it more practical for large-scale production.
Potential Applications in Medicinal Chemistry
1-(3-Aminopropyl)cyclopropan-1-amine has shown promise in medicinal chemistry due to its unique structural features. The cyclopropane ring can serve as a bioisostere for other functional groups, potentially leading to improved pharmacological properties such as enhanced potency or reduced toxicity. The primary amine group can also participate in various biological interactions, making it a valuable scaffold for drug design.
A notable application of 1-(3-Aminopropyl)cyclopropan-1-amine is in the development of novel antiviral agents. Research published in Antiviral Research demonstrated that derivatives of this compound exhibited potent activity against several viral strains, including influenza A virus and human immunodeficiency virus (HIV). The cyclopropane ring was found to enhance the binding affinity of these derivatives to viral targets, thereby improving their therapeutic efficacy.
In addition to antiviral applications, 1-(3-Aminopropyl)cyclopropan-1-amine has been explored for its potential as an anticancer agent. A study published in Cancer Letters reported that certain derivatives of this compound showed selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells. The unique structure of the compound was hypothesized to contribute to its ability to disrupt specific cellular processes involved in cancer progression.
Potential Applications in Materials Science strong> p > < p >Beyond medicinal chemistry, < strong > 1-(3-Aminopropyl)cyclopropan-1-amine strong >has found applications in materials science due to its ability to form stable complexes with various metal ions. The primary amine group can coordinate with metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials have potential uses in gas storage, catalysis, and sensing applications. p > < p >A recent study published in Chemical Communications reported the synthesis of MOFs using < strong > 1-(3-Aminopropyl)cyclopropan-1-amine strong >as a ligand. The resulting MOFs exhibited high surface areas and excellent thermal stability, making them suitable for gas adsorption studies. The researchers also demonstrated that these MOFs could be used as efficient catalysts for carbon dioxide reduction reactions, highlighting their potential in environmental remediation technologies. p > < p >< strong >Conclusion strong > p > < p >< strong > 1-(3-Aminopropyl)cyclopropan-1-amine strong > (CAS No. 2639461-04-2) is a versatile compound with a unique molecular structure that offers numerous opportunities for research and development across multiple fields. Its potential applications in medicinal chemistry and materials science are supported by recent scientific advancements, underscoring its significance as a valuable chemical entity. As research continues to uncover new properties and uses for this compound, it is likely that it will play an increasingly important role in future scientific endeavors. p > article > response >
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